molecular formula C6H5BrS B107966 4-Bromothiophenol CAS No. 106-53-6

4-Bromothiophenol

Cat. No. B107966
CAS RN: 106-53-6
M. Wt: 189.07 g/mol
InChI Key: FTBCOQFMQSTCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromothiophenol is a brominated thiophene derivative that serves as a key intermediate in the synthesis of various thiophene-based compounds. While the provided papers do not directly discuss 4-Bromothiophenol, they do provide insights into the synthesis, molecular structure, and chemical reactions of related bromothiophene compounds, which can be extrapolated to understand the properties and reactivity of 4-Bromothiophenol.

Synthesis Analysis

The synthesis of bromothiophene derivatives is often achieved through halogenation reactions. For instance, a one-pot oxidation and bromination method has been used to synthesize 3,4-diaryl-2,5-dibromothiophenes with high yields, indicating the efficiency of bromination reactions in the presence of Br2 reagent . Similarly, the synthesis of 3-bromothiophene derivatives has been realized through reduction and isomerization, highlighting the versatility of bromothiophenes as intermediates in organic synthesis .

Molecular Structure Analysis

The molecular structure of bromothiophene derivatives can be complex and is often characterized by various spectroscopic techniques. For example, the crystal structure of a 5-bromothiophene-based compound was determined using single-crystal X-ray analysis, which is a powerful tool for elucidating the three-dimensional arrangement of atoms within a molecule . The structure of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide was determined in both the gas phase and the crystalline phase, showcasing the conformational flexibility of bromothiophene derivatives .

Chemical Reactions Analysis

Bromothiophene compounds participate in a variety of chemical reactions. They can be used as building blocks for the synthesis of more complex molecules, such as the preparation of 2,3,4,5-tetraarylthiophenes via Suzuki coupling reactions . Additionally, bromothiophenes can undergo condensation reactions with carbanions in the presence of copper or copper(II) acetate to yield thienopyranones and thienopyridinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromothiophene derivatives are influenced by their molecular structure. For instance, the presence of bromine atoms can enhance the electron-withdrawing capacity of the thiophene ring, affecting the compound's reactivity and stability. The electronic and structural properties of a supercrowded 2,3,4,5-tetraferrocenylthiophene were investigated, demonstrating the impact of substituents on the electron-transfer properties of the molecule . Moreover, intramolecular interactions, such as sulfur–bromine contacts, can contribute to the self-rigidification of thiophene-based π-conjugated systems, which is important for the development of materials with specific electronic properties .

Scientific Research Applications

Photocatalysis

4-Bromothiophenol has been utilized in the enhancement of photocatalytic properties of Bi2O3. Luo and Kang (2018) synthesized a novel photocatalyst from Bi2O3 modified by 4-Bromothiophenol, significantly improving its photocatalytic activity, demonstrated by the degradation rate of malachite green reaching 99.4% after 80 minutes of irradiation (Luo & Kang, 2018).

Organic Synthesis

4-Bromothiophenol is instrumental in the synthesis of various organic compounds. For instance, Xu and Yu (2011) described the synthesis of fluorescent aryl-substituted thiophene derivatives using 4-Bromothiophenol-2-carbaldehyde. These compounds are promising materials for organic light-emitting diodes (Xu & Yu, 2011).

Advanced Material Development

4-Bromothiophenol plays a role in the development of materials with advanced properties. An example is the work by Ingle et al. (2017), who studied the ultraviolet photochemistry of 2-bromothiophene to understand its applications in material science (Ingle et al., 2017).

Crystal Structure Analysis

The crystal structure of compounds derived from bromothiophene, including 4-Bromothiophenol, has been a subject of study. Sharma et al. (2022) explored the crystal structure, antibacterial, and antifungal properties of 5-bromothiophene-based compounds, contributing to the understanding of these molecular structures (Sharma et al., 2022).

Pharmaceutical Research

In pharmaceutical research, derivatives of 4-Bromothiophenol have been explored for their biological activities. Ramkumar et al. (2021) reported on the synthesis of 5-bromothiophene-based compounds and their potent antibacterial and antifungal activities (Ramkumar et al., 2021).

Safety And Hazards

4-Bromothiophenol is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

4-Bromothiophenol has been used in the synthesis of antibodies with nanomolar affinity values . This was achieved by reacting patulin with 4-bromothiophenol to obtain an adduct . This strategy demonstrates a promising approach for developing user-friendly immunoanalytical techniques for the elusive mycotoxin, patulin .

properties

IUPAC Name

4-bromobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrS/c7-5-1-3-6(8)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBCOQFMQSTCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059340
Record name Benzenethiol, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothiophenol

CAS RN

106-53-6
Record name 4-Bromothiophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromothiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromothiophenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenethiol, 4-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenethiol, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BROMOTHIOPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3WUO03X17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromothiophenol
Reactant of Route 2
4-Bromothiophenol
Reactant of Route 3
Reactant of Route 3
4-Bromothiophenol
Reactant of Route 4
4-Bromothiophenol
Reactant of Route 5
4-Bromothiophenol
Reactant of Route 6
Reactant of Route 6
4-Bromothiophenol

Citations

For This Compound
567
Citations
R Fliege, M Metzler - Chemical Research in Toxicology, 2000 - ACS Publications
… structures of such adducts are unknown to date, we have studied the reaction of PAT and its O-acetylated derivative with the monofunctional thiol model compound 4-bromothiophenol (…
Number of citations: 66 pubs.acs.org
K Lertratanangkoon, D Denney - Biochemical pharmacology, 1993 - Elsevier
… Louis, MO); 3-bromophenol, 4bromothioanisole, 3- and 4-bromothiophenol, … In our view (Scheme I), dehydration of C would lead to the formation of 4-bromothiophenol …
Number of citations: 5 www.sciencedirect.com
K Lertratanangkoon, EC Horning… - Drug metabolism and …, 1987 - Citeseer
Materials and Methods Materials. Reference compounds, radioactive compounds, reagents, and other materials were obtained from the following sources: uniformly labeled ‘4C-…
Number of citations: 16 citeseerx.ist.psu.edu
TJ Monks, RJ Highet, PS Chu, SS Lau - Molecular pharmacology, 1988 - Citeseer
… Neither 2-, 3-, nor 4-bromothiophenol had any effect on blood urea nitrogen at doses between 0.2 and 0.8 mmol/kg (intrapentoneally) and no apparent alterations were seen in kidney …
Number of citations: 28 citeseerx.ist.psu.edu
SJ Patil, D Kurouski - Chemical Communications, 2023 - pubs.rsc.org
We used tip-enhanced Raman spectroscopy (TERS) to examine plasmon-driven dimerization of 4-bromothiophenol (4-BTP) into thiophenol (TP) and 4,4′-biphenyldithiol (4,4′-BPDT) …
Number of citations: 3 pubs.rsc.org
D Luo, Y Kang - Materials Letters, 2018 - Elsevier
… 3 coupled with 4-Bromothiophenol. Therefore, we have attached 4-Bromothiophenol to the … For the convenience of our discussion, the 4-Bromothiophenol will be referred to as 4-Br, so …
Number of citations: 5 www.sciencedirect.com
HF Wilson, DS Tarbell - Journal of the American Chemical Society, 1950 - ACS Publications
… 4-bromothiophenol, diphenyl sulfide was the only product obtained from the action of 4-bromothiophenol … The effect of solvent composition on the rate of reaction of 4-bromothiophenol …
Number of citations: 28 pubs.acs.org
A Cirri, A Silakov, BJ Lear - Angewandte Chemie International …, 2015 - Wiley Online Library
… Conduction electron spin resonance (CESR) spectra and surface plasmon resonance bands for AuNPs are sensitive to ligand exchange of hexanethiol for 4-bromothiophenol on the …
Number of citations: 34 onlinelibrary.wiley.com
R Navarro, K Bierbrauer, C Mijangos, E Goiti… - … degradation and stability, 2008 - Elsevier
… of modification is obtained with 4-bromothiophenol (68%) … less nucleophile than 4-bromothiophenol. However, observing … and the lowest with 4-bromothiophenol. The reason might be …
Number of citations: 51 www.sciencedirect.com
A Brikh, C Morin - Journal of organometallic chemistry, 1999 - Elsevier
… To a solution of 4-bromothiophenol (9.45 g, 50 mmol) in dry tetrahydrofuran (30 ml) stirred under Ar at 4C, was added sodium hydride (2.2 g of a 60% dispersion in mineral oil, 55 mmol, …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.